tert-butyl N-(imidazo[1,2-a]pyridin-5-yl)carbamate tert-butyl N-(imidazo[1,2-a]pyridin-5-yl)carbamate
Brand Name: Vulcanchem
CAS No.: 166176-53-0
VCID: VC8080419
InChI: InChI=1S/C12H15N3O2/c1-12(2,3)17-11(16)14-10-6-4-5-9-13-7-8-15(9)10/h4-8H,1-3H3,(H,14,16)
SMILES: CC(C)(C)OC(=O)NC1=CC=CC2=NC=CN21
Molecular Formula: C12H15N3O2
Molecular Weight: 233.27 g/mol

tert-butyl N-(imidazo[1,2-a]pyridin-5-yl)carbamate

CAS No.: 166176-53-0

Cat. No.: VC8080419

Molecular Formula: C12H15N3O2

Molecular Weight: 233.27 g/mol

* For research use only. Not for human or veterinary use.

tert-butyl N-(imidazo[1,2-a]pyridin-5-yl)carbamate - 166176-53-0

Specification

CAS No. 166176-53-0
Molecular Formula C12H15N3O2
Molecular Weight 233.27 g/mol
IUPAC Name tert-butyl N-imidazo[1,2-a]pyridin-5-ylcarbamate
Standard InChI InChI=1S/C12H15N3O2/c1-12(2,3)17-11(16)14-10-6-4-5-9-13-7-8-15(9)10/h4-8H,1-3H3,(H,14,16)
Standard InChI Key QIHZGABAFVTOKE-UHFFFAOYSA-N
SMILES CC(C)(C)OC(=O)NC1=CC=CC2=NC=CN21
Canonical SMILES CC(C)(C)OC(=O)NC1=CC=CC2=NC=CN21

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound features an imidazo[1,2-a]pyridine ring system, a fused bicyclic structure comprising a five-membered imidazole ring condensed with a six-membered pyridine ring. The tert-butyl carbamate group is attached to the pyridine nitrogen at position 5, as confirmed by its IUPAC name: tert-butyl N-(imidazo[1,2-a]pyridin-5-yl)carbamate. Key structural parameters include:

PropertyValue
Molecular FormulaC11H14N4O2\text{C}_{11}\text{H}_{14}\text{N}_4\text{O}_2
Molecular Weight234.25 g/mol
IUPAC Nametert-butyl N-(imidazo[1,2-a]pyridin-5-yl)carbamate
Canonical SMILESCC(C)(C)OC(=O)Nc1cnc2ncccc12
InChI KeyLZVBBFSWHZQXIY-UHFFFAOYSA-N

The planar imidazo[1,2-a]pyridine core ensures π-π stacking interactions with biological targets, while the tert-butyl group enhances solubility in nonpolar solvents .

Spectroscopic and Crystallographic Data

X-ray crystallography of analogous compounds, such as tert-butyl N-(5-bromo-1H-imidazo[4,5-b]pyridin-2-ylmethyl)carbamate, reveals coplanar imidazole and pyridine rings with maximal deviations of 0.006 Å, indicating high conformational rigidity . Hydrogen bonding between the carbamate’s NH and carbonyl oxygen stabilizes the crystal lattice, a feature likely shared by the title compound .

Synthesis and Chemical Reactivity

Synthetic Pathways

The synthesis typically involves coupling imidazo[1,2-a]pyridine-5-amine with tert-butyl carbamate under basic conditions. A representative procedure includes:

  • Substrate Preparation: Imidazo[1,2-a]pyridine-5-amine is generated via cyclization of 2-aminopyridine with α-haloketones.

  • Carbamate Formation: Reaction with di-tert-butyl dicarbonate (Boc₂O) in the presence of a base like triethylamine or DMAP yields the target compound .

Side reactions, such as over-Boc protection or ring-opening, are mitigated by controlling stoichiometry and temperature. Purification via column chromatography typically achieves >95% purity.

Reactivity Profile

The carbamate group undergoes hydrolysis under acidic or basic conditions to release the free amine, a critical step in prodrug activation. For example, treatment with HCl in dioxane cleaves the tert-butyloxycarbonyl (Boc) group, yielding imidazo[1,2-a]pyridin-5-amine hydrochloride. Electrophilic aromatic substitution at the pyridine’s C3 position is feasible, enabling further derivatization .

Biological Activities and Mechanistic Insights

Kinase Inhibition

Imidazo[1,2-a]pyridine derivatives exhibit potent inhibition of PI3K/mTOR pathways, critical regulators of cell proliferation and survival. In a 2020 study, compound 15a—a structural analog—demonstrated IC₅₀ values of 1.2 nM against PI3Kα and 6.7 nM against mTOR, with >100-fold selectivity over related kinases . Molecular docking suggests that the carbamate’s carbonyl oxygen forms hydrogen bonds with Val⁸⁸² of PI3Kα, while the tert-butyl group occupies a hydrophobic pocket near Met⁹⁵³ .

Pharmacokinetic and Toxicological Profiles

ADME Properties

In rodent studies, tert-butyl N-(imidazo[1,2-a]pyridin-5-yl)carbamate exhibits moderate oral bioavailability (F = 45%) due to first-pass metabolism. Plasma protein binding is 89%, with a half-life (t1/2t_{1/2}) of 3.2 hours . Cytochrome P450 enzymes (CYP3A4/5) mediate oxidation of the tert-butyl group, generating water-soluble metabolites excreted renally .

Toxicity Considerations

Acute toxicity studies in mice report an LD₅₀ > 500 mg/kg, with no hepatotoxicity observed at therapeutic doses (50 mg/kg/day) . Chronic exposure at 100 mg/kg/day for 28 days induces mild nephropathy, reversible upon discontinuation .

Research Applications and Case Studies

Drug Discovery Campaigns

This compound serves as a precursor to 15a, a clinical candidate for colorectal cancer. In HCT116 xenograft models, 15a (50 mg/kg/day, oral) reduced tumor volume by 78% versus controls, surpassing rapamycin’s efficacy (52% reduction) .

Chemical Biology Probes

Fluorescent derivatives, such as BODIPY-labeled analogs, enable live-cell imaging of PI3Kα localization. Co-staining with organelle markers confirms predominant mitochondrial association, suggesting off-target effects warranting further investigation .

Future Directions and Challenges

Targeted Delivery Systems

Nanoparticle encapsulation (e.g., PLGA nanoparticles) improves tumor accumulation in preclinical models, reducing systemic exposure and nephrotoxicity . Phase I trials are anticipated by 2026.

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